3-Methoxy-4-methyl-2-nitrobenzamide
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Overview
Description
3-Methoxy-4-methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-nitrobenzamide typically involves the nitration of 3-methoxy-4-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-methoxy-4-methyl-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
3-Methoxy-4-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are subjects of ongoing research and may vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-nitrobenzamide: Similar in structure but lacks the methoxy group.
2-Methyl-3-nitrobenzamide: Similar but with different positions of the functional groups on the benzene ring.
Uniqueness
3-Methoxy-4-methyl-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-methoxy-4-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-4-6(9(10)12)7(11(13)14)8(5)15-2/h3-4H,1-2H3,(H2,10,12) |
InChI Key |
FUJBWJWASQEZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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